Product packaging for 5-(Butylamino)-5-oxopentanoic acid(Cat. No.:CAS No. 106754-06-7)

5-(Butylamino)-5-oxopentanoic acid

Cat. No.: B14335363
CAS No.: 106754-06-7
M. Wt: 187.24 g/mol
InChI Key: MEWUUTJBMVVWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Butylamino)-5-oxopentanoic acid is a chemical compound of significant interest in organic and medicinal chemistry research, primarily serving as a versatile synthetic intermediate. It is structurally characterized as a hybrid molecule incorporating both a carboxylic acid and a butylamide moiety, linked by a pentanoic chain. This bifunctional nature makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel amide and peptide derivatives [https://pubchem.ncbi.nlm.nih.gov/compound/14569927]. Its research applications extend to the exploration of enzyme inhibitors and the design of potential pharmacologically active compounds, where the amide linkage is a critical functional group. The compound is closely related to levulinic acid derivatives, a class of molecules studied for their utility in green chemistry and as precursors for biofuels and pharmaceuticals [https://pubs.acs.org/doi/10.1021/cr100361d]. Researchers utilize this compound to investigate structure-activity relationships (SAR) and to construct molecular scaffolds for high-throughput screening libraries. This product is intended for research purposes by qualified laboratory professionals and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B14335363 5-(Butylamino)-5-oxopentanoic acid CAS No. 106754-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106754-06-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

5-(butylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H17NO3/c1-2-3-7-10-8(11)5-4-6-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)

InChI Key

MEWUUTJBMVVWDK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCC(=O)O

Origin of Product

United States

Contextual Overview of Substituted Pentanoic Acid Derivatives

Pentanoic acid, a five-carbon carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. The introduction of various substituents along the carbon chain gives rise to a wide array of molecules with diverse chemical and physical properties. These substituted derivatives are integral to numerous areas of chemical science, from the synthesis of complex natural products to the development of new materials.

One important precursor to compounds like 5-(butylamino)-5-oxopentanoic acid is glutaric acid, a five-carbon dicarboxylic acid. wikipedia.orgnih.gov Glutaric acid itself is utilized in the production of polymers such as polyester (B1180765) polyols and polyamides. wikipedia.org Its derivatives serve as intermediates in various metabolic pathways and are subjects of study in biochemistry. wikipedia.orgmedchemexpress.com The ability to selectively modify one of the two carboxylic acid groups in glutaric acid, as seen in glutaramic acid (5-amino-5-oxopentanoic acid), provides a pathway to a range of mono-functionalized derivatives. nih.gov

The reactivity of the pentanoic acid backbone can be further tailored by introducing other functional groups. For instance, the presence of a keto group, as in 5-oxopentanoic acid, offers a site for various chemical transformations. smolecule.com This versatility allows for the synthesis of a broad spectrum of substituted pentanoic acids with tailored properties for specific applications in research and industry.

Significance of Amide Functionalized Carboxylic Acids in Chemical Research

The dual presence of an amide and a carboxylic acid group within the same molecule, as in 5-(butylamino)-5-oxopentanoic acid, confers a unique chemical character. Amide-functionalized carboxylic acids are a significant class of compounds in organic and medicinal chemistry due to the prevalence of these functionalities in biological systems and synthetic materials. researchgate.net

The amide bond is a cornerstone of peptide and protein chemistry, and its stability is crucial for the structure and function of biological macromolecules. researchgate.netyoutube.com In synthetic chemistry, the formation of amide bonds is one of the most frequently employed reactions. nih.gov The development of efficient and selective methods for amide synthesis, often from carboxylic acids and amines, is an area of continuous research, with a focus on greener and more atom-economical approaches. researchgate.netmdpi.com

Chemical Transformations and Reactivity Profiles of 5 Butylamino 5 Oxopentanoic Acid

Oxidation and Reduction Chemistry

The oxidation and reduction of 5-(butylamino)-5-oxopentanoic acid target the carbonyl groups and the carbon-nitrogen bond, offering pathways to a range of derivatives with modified functionalities.

The oxidation of this compound can lead to the formation of various oxo derivatives. While specific studies on this compound are not extensively documented, the oxidation of similar N-alkyl amides and carboxylic acids provides a basis for predicting its behavior. The oxidation of N-alkyl anilines with reagents like peroxomonophosphoric acid proceeds via an oxygen atom transfer mechanism. ias.ac.in A similar pathway can be envisioned for this compound, potentially leading to the formation of N-hydroxy or N-oxo amides.

Furthermore, the oxidation of N-alkylhydroxamic acids can yield N-acyl nitrones through the disproportionation of acyl alkyl nitroxide intermediates. rsc.org While this compound is not a hydroxamic acid, strong oxidizing conditions could potentially lead to intermediates that follow similar fragmentation or rearrangement pathways.

The methylene (B1212753) groups adjacent to the carbonyl group and the nitrogen atom are also potential sites for oxidation. Radical-initiated oxidation, for instance, could lead to the formation of hydroperoxides, which can then be converted to ketones or alcohols. The formation of succinic acid from the oxidation of related compounds suggests that under certain conditions, cleavage of the butylamino group might occur. researchgate.net

A plausible, though likely minor, oxidation pathway could involve the formation of an imide-like structure through intramolecular cyclization followed by oxidation, although this would require significant activation.

The reduction of the carbonyl group in the carboxylic acid moiety of this compound to a primary alcohol, 5-(butylamino)-5-oxopentan-1-ol, is a chemically significant transformation. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgwikipedia.org

Since the terminal carbon of the pentanoic acid chain is not a stereocenter, the reduction of the carboxylic acid does not introduce a new chiral center. However, if the carbon backbone were substituted, the stereochemical outcome of the reduction of a ketone functionality would be of interest. In the reduction of cyclic ketones, for instance, the approach of the hydride can be influenced by steric hindrance, leading to diastereoselectivity. wikipedia.org For an acyclic ketone, Cram's rule or the Felkin-Anh model would predict the stereochemical outcome of a nucleophilic attack on the carbonyl group if a chiral center is present at the α-position.

The reduction of the amide carbonyl is more challenging and typically requires harsher conditions or more specialized reagents. If both the carboxylic acid and amide carbonyls were to be reduced, it would yield an amino diol. Selective reduction of the carboxylic acid in the presence of the amide is generally achievable due to the lower reactivity of the amide carbonyl towards nucleophilic attack.

Nucleophilic and Electrophilic Substitution Reactions

The amide and carboxylic acid functionalities of this compound provide sites for both nucleophilic and electrophilic substitution reactions, enabling the synthesis of a wide array of derivatives.

The nitrogen atom of the butylamino group in this compound possesses a lone pair of electrons, making it nucleophilic. However, the delocalization of this lone pair into the adjacent carbonyl group reduces its basicity and nucleophilicity compared to a simple secondary amine. masterorganicchemistry.com Despite this, the amide nitrogen can still react with strong electrophiles.

Acylation of the amide nitrogen can occur with acid chlorides or anhydrides, though it is less favorable than the acylation of amines. ncert.nic.in Alkylation of the amide nitrogen is also possible, for instance, using alkyl halides, which can be promoted by a base. organic-chemistry.org

In the context of electrophilic substitution on an aromatic ring, an amide group is an activating, ortho-, para-directing group, although less so than an amino group. libretexts.org While this compound is aliphatic, the principles of electrophilic attack on the amide nitrogen are relevant. Protonation of the amide oxygen is more favorable than protonation of the nitrogen due to resonance stabilization of the resulting cation.

This compound can serve as a precursor for the synthesis of novel substituted amides and amines. The carboxylic acid moiety can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This activated intermediate can then react with various amines or alcohols to form new amides or esters, respectively.

Alternatively, direct coupling of the carboxylic acid with an amine to form a new amide can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com This method is particularly useful for synthesizing peptides under mild conditions. masterorganicchemistry.com

Reduction of the amide carbonyl group, as mentioned earlier, would lead to the formation of a secondary amine. For example, complete reduction of this compound would yield N-butyl-1,5-diaminopentane, assuming the carboxylic acid is also reduced and then aminated. The Hofmann bromamide (B1595942) degradation reaction offers a pathway to convert an amide to a primary amine with one less carbon atom, though this would involve degradation of the succinamic acid backbone. ncert.nic.in

The following table summarizes some potential reactions for the formation of novel substituted amides and amines from this compound:

Starting MaterialReagent(s)Product Type
This compound1. SOCl₂2. R-NH₂Substituted Diamide
This compoundDCC, R'-NH₂Substituted Diamide
This compoundLiAlH₄ (full reduction)Amino Diol

Tautomerism and Isomerization Studies

Tautomerism and isomerization represent subtle but important aspects of the chemical behavior of this compound, influencing its structure and reactivity.

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org For this compound, two primary forms of tautomerism can be considered: amide-imidic acid tautomerism and keto-enol tautomerism of the carboxylic acid.

The amide group can exist in equilibrium with its imidic acid tautomer. researchgate.net In this case, a proton would migrate from the nitrogen to the carbonyl oxygen, resulting in a carbon-nitrogen double bond and a hydroxyl group. While the amide form is generally predominant, the imidic acid tautomer can be important in certain reactions and biological contexts. nih.gov

Amide Form <=> Imidic Acid Form

The carboxylic acid can exhibit keto-enol tautomerism, where it exists in equilibrium with its enol form, which contains a carbon-carbon double bond and two hydroxyl groups. masterorganicchemistry.com However, for a simple carboxylic acid, the keto form is overwhelmingly favored.

Isomerization in this compound could also refer to cis-trans isomerism around the amide bond. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possibility of distinct cis and trans conformers. The trans conformation is generally more stable due to reduced steric hindrance between the butyl group and the carbonyl oxygen.

Furthermore, under certain conditions, such as the presence of strong acid or base catalysts, isomerization of the carbon skeleton could theoretically occur, although this is less common for saturated aliphatic chains. Photoisomerization is a phenomenon observed in molecules containing photoswitchable groups like azobenzenes, but is not a characteristic of this compound itself unless such a moiety is incorporated into its structure. nih.gov

Keto-Enol Tautomerism in Related Functionalized Oxopentanoic Acids

Tautomerism is a phenomenon where a single chemical compound exists as a mixture of two or more readily interconvertible isomers, known as tautomers. libretexts.org These isomers differ in the position of a proton and a double bond. libretexts.org For carbonyl compounds that possess a hydrogen atom on the alpha-carbon (the carbon atom adjacent to the carbonyl group), a common form of tautomerism is keto-enol tautomerism. libretexts.orglibretexts.org The keto form contains a carbonyl group (C=O), while the enol form is characterized by a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C). libretexts.org

The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. libretexts.orgyoutube.com In an acid-catalyzed process, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a base to form the enol. libretexts.orgyoutube.com Under basic conditions, an alpha-hydrogen is removed to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

For most simple ketones and aldehydes, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.orglibretexts.org This preference is largely due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. khanacademy.org For example, cyclohexanone (B45756) exists almost entirely in its keto form, with only a minute fraction (about 0.0001%) present as the enol tautomer at room temperature. libretexts.org The equilibrium for carboxylic acids and amides also heavily favors the keto form. libretexts.org

However, in certain structural contexts, the enol form can be significantly stabilized, shifting the equilibrium. This is particularly true for 1,3-dicarbonyl compounds, where the enol form is stabilized by conjugation and intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com For instance, 2,4-pentanedione, a 1,3-diketone, exists as approximately 76-85% enol tautomer in solution. libretexts.orgyoutube.com

Table 1: General Keto-Enol Tautomeric Equilibria in Representative Carbonyl Compounds

CompoundPredominant FormApproximate Percentage of Enol Form at EquilibriumKey Stabilizing/Destabilizing Factor
AcetoneKeto>99.999%Higher stability of C=O bond vs. C=C bond. libretexts.org
CyclohexanoneKeto~0.0001%Ring strain and bond stability favor the keto form. libretexts.org
2,4-PentanedioneEnol~76-85%Conjugation and intramolecular hydrogen bonding in the enol form. libretexts.orgyoutube.com
PhenolEnol~100%Aromaticity of the enol form. masterorganicchemistry.com

This table presents generalized data for illustrative purposes and is based on established chemical principles.

Influence of Structural Elements on Tautomeric Equilibria

The position of the tautomeric equilibrium is sensitive to various structural and environmental factors. Understanding these influences is crucial for predicting the reactivity of functionalized oxopentanoic acids like this compound.

Substitution: The degree of substitution at the alpha-carbon can influence the stability of the enol form. Generally, increased substitution on the double bond of the enol can lead to greater stability.

Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor, such as the oxygen of another carbonyl group, can stabilize the enol form through the formation of an intramolecular hydrogen bond. youtube.commasterorganicchemistry.com This creates a stable six-membered ring-like structure, as seen in the enol form of 2,4-pentanedione. youtube.com For this compound, the carboxylic acid group and the amide group are too distant from the ketone at the 5-position to facilitate significant intramolecular hydrogen bonding with the potential enol at the 4,5-position.

Aromaticity: If the enol form is part of an aromatic system, it will be exceptionally stable, and the equilibrium will lie almost exclusively on the side of the enol. masterorganicchemistry.com The classic example is phenol, which exists entirely in its enol form rather than as its keto tautomer (cyclohexa-2,4-dienone). masterorganicchemistry.com

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. nih.govnih.gov The relative stability of the keto and enol forms can change with the solvent's ability to form hydrogen bonds and to solvate the different tautomers. nih.gov For instance, an increase in solvent polarity can, in some cases, shift the equilibrium by preferentially stabilizing the more polar tautomer. nih.gov

Table 2: Influence of Structural and Environmental Factors on Enol Content

FactorInfluence on Enol ContentRationale
Conjugation IncreasesResonance stabilization of the enol form. youtube.commasterorganicchemistry.com
Intramolecular H-Bonding IncreasesFormation of a stable cyclic conformation. youtube.commasterorganicchemistry.com
Aromaticity Drastically IncreasesThe enol form is part of a highly stable aromatic ring. masterorganicchemistry.com
Solvent Polarity VariableDepends on the relative polarity of the keto and enol forms and their interaction with the solvent. nih.govnih.gov

This table provides a qualitative overview of factors affecting keto-enol equilibria based on established chemical principles.

Given the structure of this compound, the keto form is expected to be the overwhelmingly predominant species at equilibrium under standard conditions. The lack of stabilizing features for the enol form, such as conjugation of the double bond with another pi system or the possibility of strong intramolecular hydrogen bonding, means the equilibrium will heavily favor the more stable keto tautomer.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. By analyzing the chemical environment of hydrogen and carbon atoms, researchers can piece together the molecular puzzle.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of 5-(butylamino)-5-oxopentanoic acid, distinct signals corresponding to the protons of the butyl group and the pentanoic acid backbone would be observed.

The protons on the butyl chain would appear as a set of multiplets, including a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a quintet and triplet for the two methylene groups closer to the amide nitrogen. The protons on the pentanoic acid chain would also produce characteristic signals, typically as multiplets in the aliphatic region. The amide proton (NH) often appears as a broad signal due to quadrupole broadening and chemical exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-CH₂(C=O)NH-~2.2Triplet
-CH₂CH₂C(O)OH~1.9Quintet
-C(O)CH₂-~2.3Triplet
NH-CH₂-~3.2Triplet
-CH₂CH₂CH₂CH₃~1.4Sextet
-CH₂CH₃~1.3Sextet
-CH₃~0.9Triplet
-NH-Variable (broad)Singlet (broad)
-COOHVariable (broad)Singlet (broad)

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon functionalities present (e.g., C=O, CH₂, CH₃). In the proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the amide and carboxylic acid groups would appear at the downfield end of the spectrum (typically 170-180 ppm). The carbons of the butyl chain and the pentanoic acid backbone would resonate at higher field strengths.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH~175
-C(O)NH-~173
NH-CH₂-~39
-CH₂- (pentanoic chain)~33
-CH₂- (pentanoic chain)~21
-CH₂CH₂CH₂CH₃~31
-CH₂CH₃~20
-CH₃~14

While not directly applicable to this compound itself, advanced NMR techniques like Boron-11 NMR (¹¹B NMR) are crucial for characterizing its boronic acid analogues. Boronic acids are valuable in various chemical and biomedical applications. nsf.gov ¹¹B NMR spectroscopy is highly sensitive to the coordination environment of the boron atom. researchgate.net It can distinguish between the trigonal planar sp²-hybridized boron of a free boronic acid and the tetrahedral sp³-hybridized boron of a boronate ester or complex. nsf.gov This technique is instrumental in studying the interactions of boronic acid analogues with biological molecules, such as the formation of adducts with serine or histidine residues in enzymes. nih.gov The chemical shift in a ¹¹B NMR spectrum provides direct evidence of the boron's hybridization state, which is fundamental to understanding the mechanism of action of boronic acid-based inhibitors. nih.govscholaris.ca

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₉H₁₇NO₃), the theoretical exact mass is 187.12084. An HRMS measurement would aim to find a value extremely close to this, typically within a few parts per million (ppm), thereby confirming the molecular formula. nih.gov This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov Techniques like Orbitrap-based HRMS can achieve mass resolutions high enough to resolve isotopic fine structures, further increasing confidence in compound identification. nih.gov

Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₇NO₃
Theoretical Exact Mass187.12084 u
Expected [M+H]⁺ Ion188.12812 u
Expected [M+Na]⁺ Ion210.11006 u

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile molecules like this compound. uni-goettingen.de In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. nih.gov This process typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov Adducts with solvent or salt ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. nih.gov

By coupling ESI with tandem mass spectrometry (MS/MS), one can induce fragmentation of the parent ion. Analyzing the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would include the loss of water (H₂O), the loss of the butyl group, and cleavages along the pentanoic acid backbone, helping to confirm the connectivity of the molecule. nih.gov

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful non-destructive technique that provides detailed information about the functional groups present in a molecule. By measuring the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, which is invaluable for structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for the identification of this compound by confirming the presence of its key functional groups: the carboxylic acid and the secondary amide. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as peaks in the FTIR spectrum.

The spectrum of this compound is characterized by several distinct absorption bands. The carboxylic acid group presents a very broad O-H stretching vibration, typically centered around 3000 cm⁻¹, which often overlaps with the C-H stretching signals. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense, sharp peak between 1700 and 1725 cm⁻¹. acs.org

The secondary amide group also has characteristic absorptions. The N-H stretch appears as a distinct, medium-intensity peak in the region of 3300-3500 cm⁻¹. researchgate.net The amide I band, which is primarily due to the C=O stretching vibration of the amide, is a strong absorption typically found between 1630 and 1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, appears between 1520 and 1570 cm⁻¹. The presence of the butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. bohrium.comresearchgate.net

Table 1: Predicted FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
~3350Secondary Amide (N-H)StretchMedium
~3000 (broad)Carboxylic Acid (O-H)StretchStrong, Broad
2960-2870Alkyl (C-H)StretchMedium-Strong
~1710Carboxylic Acid (C=O)StretchStrong, Sharp
~1640Amide I (C=O)StretchStrong
~1550Amide II (N-H bend, C-N stretch)Bend/StretchMedium
~1420Carboxylic Acid (O-H)BendMedium, Broad
~1250Carboxylic Acid (C-O)StretchMedium

This table is generated based on typical vibrational frequencies for the respective functional groups.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. wisc.edu These methods are indispensable for assessing the purity of this compound, monitoring its synthesis, and for its isolation.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and quantifying the amount of this compound in a sample. This method offers high resolution, speed, and sensitivity.

For a polar compound like this compound, which contains both an acidic and a hydrogen-bond donating group, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used in conjunction with a polar mobile phase. nih.govmdpi.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov To ensure good peak shape and prevent the ionization of the carboxylic acid group, which can lead to peak tailing, an acid modifier like formic acid or trifluoroacetic acid is commonly added to the mobile phase at a low concentration (e.g., 0.1%). nih.govmdpi.com

Detection is typically achieved using an ultraviolet (UV) detector, as the amide and carboxylic acid carbonyl groups exhibit absorbance at low UV wavelengths (around 210-220 nm). mdpi.com For more sensitive and specific quantification, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govfrontiersin.org By monitoring the retention time and the area of the peak corresponding to the compound, its purity can be accurately determined and its concentration calculated against a standard curve.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a typical starting point for method development.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. umass.edu A TLC plate consists of a thin layer of an adsorbent, most commonly silica gel, coated onto a solid support like glass or aluminum. chemistryhall.com

For this compound, the choice of eluent (mobile phase) is critical. Due to its polarity, a single nonpolar solvent like hexane (B92381) would result in the compound remaining at the baseline (Rf value of 0). A moderately polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, is a good starting point. chemistryhall.com To mitigate the strong interaction of the carboxylic acid group with the acidic silica gel, which can cause streaking, a small amount of a polar, acidic solvent like acetic acid is often added to the eluent. orgchemboulder.com

The spots are visualized under UV light, where compounds that absorb UV radiation appear as dark spots. umass.edu Alternatively, staining with a developing agent like potassium permanganate (B83412) or iodine can be used. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Table 3: Typical TLC Systems for this compound

Stationary PhaseMobile Phase (Eluent)VisualizationExpected Rf
Silica Gel 60 F₂₅₄1:1 Hexane/Ethyl Acetate + 1% Acetic AcidUV (254 nm)~0.4
Silica Gel 60 F₂₅₄9:1 Dichloromethane/MethanolIodine Vapor~0.5

Expected Rf values are estimates and can vary based on specific conditions.

Column Chromatography for Isolation and Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. It operates on the same principles as TLC but on a much larger scale. researchgate.net The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel, and a solvent (eluent) is passed through the column.

The separation of this compound by silica gel chromatography can be challenging due to its dual functional groups. The acidic carboxylic acid can bind strongly to the silica, leading to poor recovery and broad peaks. To overcome this, the eluent is often modified by adding a small percentage of an acid, such as acetic acid or formic acid, to keep the carboxylic acid protonated and reduce its interaction with the stationary phase. reddit.com

An alternative to normal-phase chromatography is reversed-phase column chromatography, using a C18-functionalized silica gel as the stationary phase and a polar eluent system like water/acetonitrile mixtures. nih.gov For compounds with both acidic and basic functionalities, ion-exchange chromatography can also be a powerful purification tool. reddit.com Fractions are collected as the eluent passes through the column and are typically analyzed by TLC to identify those containing the pure product.

Role of 5 Butylamino 5 Oxopentanoic Acid As a Synthetic Building Block and Research Intermediate

A Precursor in Complex Organic Synthesis and Medicinal Chemistry Scaffolds

The unique structural features of 5-(butylamino)-5-oxopentanoic acid make it a valuable starting material for the construction of complex organic molecules and scaffolds used in medicinal chemistry. The presence of both a nucleophilic secondary amine (after activation) and an electrophilic carboxylic acid group provides multiple reaction sites for building molecular diversity.

Contribution to the Synthesis of Diverse Molecular Architectures

The strategic use of building blocks is fundamental to modern organic synthesis, enabling the efficient construction of complex molecular frameworks. illinois.eduscripps.edumdpi.com Molecules with three-dimensional structures are particularly important in drug discovery as they often exhibit improved biological activity and clinical performance. illinois.edu this compound, with its flexible carbon chain and functional groups at both ends, can be envisioned as a versatile component in the synthesis of such diverse architectures.

The butylamide group can influence the lipophilicity and solubility of the resulting molecules, properties that are critical for pharmacokinetic profiles. The carboxylic acid moiety, on the other hand, provides a handle for a variety of chemical transformations, including amide bond formation and esterification. This allows for the systematic extension of the molecular scaffold, leading to libraries of compounds with varied structural and functional properties. mdpi.comnih.gov The ability to create a wide range of derivatives from a single, well-defined starting material is a key principle in combinatorial chemistry and high-throughput screening for drug discovery. nih.gov

Intermediate in the Formation of Enzyme Inhibitors

The development of potent and selective enzyme inhibitors is a cornerstone of modern medicine. Pentanoic acid derivatives, structurally related to this compound, have been identified as key intermediates in the synthesis of inhibitors for critical enzymes such as caspases and HIV protease.

Caspase-6 Inhibitors: Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death). nih.govnih.gov The design of specific caspase inhibitors is a significant area of research for the treatment of various diseases. The synthesis of certain caspase inhibitors involves the use of glutamic acid derivatives, which share the same five-carbon backbone as this compound. For instance, the synthesis of irreversible caspase inhibitors has been reported to utilize protected glutamic acid succinyl esters as key intermediates. nih.gov In one study, a protected tripeptide analogue containing a γ-O-tert-butyl-glutamyl moiety was synthesized as a precursor to a potent caspase inhibitor. nih.gov While this specific example does not feature a butylamide, the underlying glutamic acid framework highlights the importance of this structural motif. The butylamide group in this compound could potentially serve to modulate the inhibitor's properties, such as cell permeability and interaction with the enzyme's binding pocket.

HIV Protease Inhibitors: HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Inhibitors of this enzyme are a critical component of highly active antiretroviral therapy (HAART). The synthesis of many HIV protease inhibitors involves complex, multi-step sequences utilizing chiral building blocks. Pseudosymmetric dipeptide isosteres are a common feature in these inhibitors, and their synthesis often starts from amino acid derivatives. nih.gov For example, the synthesis of novel HIV-1 protease inhibitors has been described using N-phenyloxazolidinone-5-carboxamides, which are derived from amino acids. nih.gov Although a direct synthetic route from this compound is not explicitly detailed in the provided search results, its structural similarity to glutamic acid suggests its potential as a precursor for generating non-peptidic or peptidomimetic scaffolds for HIV protease inhibitors. The butyl group could be strategically employed to enhance interactions with hydrophobic pockets within the enzyme's active site.

Application in the Preparation of Specific Pharmaceutical Intermediates (e.g., Rosuvastatin)

Rosuvastatin is a highly effective HMG-CoA reductase inhibitor used to lower cholesterol levels. nih.govresearchgate.netgoogle.comwjpmr.comscirp.org Its synthesis is a complex process that involves the construction of a chiral side chain. Several synthetic routes to Rosuvastatin have been developed, often employing intermediates derived from the enantioselective opening of a protected glutaric anhydride (B1165640). google.com This reaction creates a mono-amide, mono-ester derivative of glutaric acid, a structure closely related to this compound.

While the most common industrial syntheses of Rosuvastatin may utilize different amines for the ring-opening step, the fundamental chemistry highlights the utility of such differentiated glutaric acid derivatives as key intermediates. The use of n-butylamine to open glutaric anhydride would directly lead to this compound, which could then be further elaborated to construct the necessary side chain for statin synthesis. The choice of the amine in this key step can influence the physical properties of the intermediate, potentially simplifying purification and handling during large-scale production. researchgate.net

Integration into Biologically Relevant Conjugates and Probes

The ability to link different molecular entities is crucial for the development of advanced therapeutic and diagnostic agents. The bifunctional nature of this compound makes it an attractive candidate for use as a linker in the construction of bioconjugates and molecular probes.

Use in Peptide Synthesis and Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that combine the specificity of a peptide with the potency of a cytotoxic drug. nih.gov These conjugates typically consist of a targeting peptide, a linker, and a drug payload. The linker plays a critical role in the stability and release of the drug at the target site.

While direct evidence for the use of this compound in PDCs was not found in the search results, its structure is well-suited for this application. The carboxylic acid can be coupled to an amino group on a peptide, while the butylamide nitrogen could be functionalized to attach a drug molecule, or vice versa. The five-carbon chain of the pentanoic acid provides a flexible spacer, which can be important for ensuring that both the peptide and the drug can adopt their active conformations. The synthesis of peptides containing modified amino acids, such as 5-hydroxytryptophan (B29612) and kynurenine, is well-established, demonstrating the feasibility of incorporating non-standard building blocks into peptide chains. nih.gov

Component in the Development of Targeted Delivery Systems

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. These systems often employ linkers to attach a drug to a targeting moiety, such as an antibody or a small molecule.

Material Science Applications and Specialty Chemical Development

The unique bifunctional nature of this compound, which possesses both a terminal carboxylic acid and a secondary amide group, positions it as a valuable intermediate in the development of specialty chemicals and advanced materials. Its structure, derived from the reaction of glutaric anhydride and n-butylamine, provides a platform for creating molecules with tailored properties. chemsrc.com The presence of the butyl group introduces hydrophobicity, while the carboxylic acid and amide functionalities offer sites for hydrogen bonding and further chemical reactions. This combination makes it a target for research in areas requiring specific surface properties, solubility, and intermolecular interactions.

Exploration in Polymer Chemistry and Advanced Materials

In the realm of polymer science, this compound is explored as a monomeric unit or a modifying agent to impart specific characteristics to polymer chains. While not a conventional difunctional monomer for building high-molecular-weight polymers on its own, its true potential lies in its ability to be incorporated into polyesters, polyamides, and other polymers to control their physical and chemical properties.

The fundamental reactivity of its carboxylic acid group allows for its integration into polymer backbones through esterification or amidation reactions. This process is analogous to the use of other dicarboxylic acid derivatives in polymer synthesis. For instance, derivatives of similar oxopentanoic acids are used to create functionalized biodegradable polymers. mdpi.com By introducing this compound, material scientists can introduce a pending N-butylamide group along the polymer chain.

The influence of this structural unit on polymer properties is multifaceted:

Hydrophobicity and Solubility: The four-carbon alkyl chain of the butyl group significantly increases the hydrophobicity of the resulting polymer. This can be leveraged to tune the material's interaction with water and organic solvents, making it suitable for applications in coatings, adhesives, or matrices for controlled release of non-polar substances.

Flexibility and Thermal Properties: The aliphatic backbone of the pentanoic acid moiety contributes to the flexibility of the polymer chain. The introduction of the N-butylamide side group can disrupt chain packing and crystallinity, typically leading to a lower glass transition temperature (Tg) and melting point (Tm) compared to polymers made with unsubstituted diacids. This modification can enhance the processing characteristics of the material.

Intermolecular Interactions: The amide group is capable of forming hydrogen bonds. These interactions can influence the mechanical properties of the polymer, such as its tensile strength and modulus, by affecting how the polymer chains associate with one another.

Research into related compounds demonstrates the viability of using functionalized diacids in advanced material design. For example, the synthesis of semi-aromatic polyamides using bio-based monomers like 2,5-furandicarboxylic acid highlights the strategy of building polymers from specialized diacid blocks to achieve high-performance characteristics. rsc.org Similarly, this compound represents a building block for creating functional polyamides and polyesters with precisely engineered properties.

The table below summarizes the potential impact of incorporating this compound into a polymer structure.

Structural FeaturePotential Influence on Polymer Properties
Carboxylic Acid Group Primary reaction site for polymerization (e.g., polycondensation) to form ester or amide linkages in the polymer backbone.
N-Butylamide Group Introduces a hydrophobic side chain, disrupts crystallinity, and can participate in hydrogen bonding, affecting solubility and mechanical strength.
Flexible Alkyl Backbone The five-carbon chain (pentanoic acid base) imparts flexibility to the resulting polymer structure.

This strategic use of functional monomers is a key theme in modern polymer chemistry, enabling the development of advanced materials for specialized applications, from biodegradable plastics to high-performance engineering thermoplastics. nih.govresearchgate.net

Mechanistic Investigations into Biological Interactions in Vitro and Non Human Models

Molecular Interactions with Biological Targets (Enzymatic and Receptor-Based)

Direct evidence from in vitro assays and structure-activity relationship studies specifically for 5-(butylamino)-5-oxopentanoic acid is not extensively documented. However, the biological activities of structurally related compounds, particularly derivatives of glutamic acid and other amino acids, can provide a contextual framework for its potential interactions.

In Vitro Assays for Enzyme Inhibition and Activation

Currently, there is a lack of specific in vitro assay data detailing the inhibitory or activating effects of this compound on particular enzymes. Research on analogous compounds suggests that derivatives of amino acids can exhibit inhibitory effects on various enzymes. For instance, studies on other glutamic acid derivatives have explored their potential as inhibitors of enzymes involved in metabolic pathways. nih.gov However, without direct experimental data, the specific enzymatic targets of this compound remain speculative.

Structure-Activity Relationship (SAR) Studies for Target Binding Affinity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, the presence of a butylamino group and a pentanoic acid backbone are key structural features. SAR studies on other bioactive molecules often reveal that modifications to alkyl chains, such as the butyl group in this compound, can significantly impact binding affinity and potency. rsc.org Similarly, the carboxylic acid moiety of the pentanoic acid structure is a common feature in molecules that interact with biological targets through hydrogen bonding or ionic interactions. nih.gov While no specific SAR studies for this compound have been published, research on other N-substituted amino acid derivatives highlights the importance of the nature and size of the N-substituent for receptor binding and biological activity.

Modulation of Biochemical Pathways (Non-Clinical Context)

The influence of this compound on cellular processes and metabolic routes has not been a direct focus of published research. Nevertheless, its structural similarity to glutamic acid and its derivatives suggests potential involvement in related biochemical pathways.

Influence on Cellular Processes and Metabolic Routes in Model Systems

Glutamic acid and its amide counterpart, glutamine, are central to numerous cellular processes, including energy metabolism, neurotransmission, and the synthesis of other amino acids and nucleotides. mdpi.com Derivatives of these amino acids can potentially interfere with or modulate these pathways. For example, alterations in amino acid catabolism have been shown to impact immune responses and metabolic regulation. nih.gov Given that this compound is a derivative of glutaric acid, a metabolite that can accumulate in certain metabolic disorders, its potential to influence related metabolic pathways warrants investigation. mdpi.com Studies on glutaric acid itself have shown that it can affect glutamate (B1630785) transport and uptake in the brain. nih.gov

Studies on Toll-like Receptor (TLR) Agonism and Related Immunomodulation

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. While various molecules, including nucleic acids and lipids, are known TLR agonists, there is currently no evidence to suggest that this compound acts as a TLR agonist or is involved in TLR-mediated immunomodulation. The field of immunomodulation by small molecules is an active area of research, and the potential for amino acid derivatives to influence immune responses is recognized. However, specific studies linking this compound to TLR signaling are absent from the scientific literature.

Role as an Amino Acid Derivative in Biochemical Research

As a derivative of glutamic acid, this compound belongs to a class of compounds that are fundamental to biochemical research. nih.gov Amino acid derivatives are widely used to probe enzyme mechanisms, as building blocks in peptide synthesis, and to study metabolic pathways. nih.gov The synthesis of this compound is achieved through the reaction of glutaric anhydride (B1165640) with n-butylamine. While this specific compound has not been highlighted in prominent biochemical studies, its availability allows for its potential use in screening assays to identify novel biological activities or as a tool to study enzymes that process similar substrates.

Investigations into its Potential Role in Anabolic Processes and Metabolic Regulation (General Amino Acid Derivative Context)

Direct research investigating the specific biological roles of this compound is not extensively documented in publicly available scientific literature. However, by examining its structure—an N-acyl amino acid (NAAA)—we can infer its potential functions within the broader context of this well-established class of signaling molecules. N-acyl amino acids are endogenous lipids formed by an amide bond between a fatty acid and an amino acid. nih.govfrontiersin.org These molecules are recognized as significant players in a variety of physiological processes, including metabolic regulation. wikipedia.orgnumberanalytics.com

Amino acid derivatives, in general, are pivotal in metabolism, contributing to energy production, enzyme function, and the regulation of anabolic and catabolic pathways. amerigoscientific.com They can serve as precursors for essential biomolecules, act as signaling hormones, and influence the secretion of other anabolic hormones. medchemexpress.com The potential role of this compound in anabolic processes and metabolic regulation is therefore best understood by analyzing the established functions of related N-acyl amino acids and other amino acid derivatives.

Anabolic Pathways and Biosynthesis

The anabolic, or biosynthetic, pathways for most N-acyl amino acids are not yet fully elucidated. nih.gov It is theorized that hundreds of unique NAAAs can be generated from the combination of various fatty acids and amino acids. nih.gov For some NAAAs, such as N-acyl glycines (NAGlys), the anabolic processes have been investigated more thoroughly. One proposed mechanism involves the direct condensation of an acyl moiety (from a free fatty acid or its Coenzyme A derivative) with the amino acid. nih.govbohrium.com Enzymes like glycine (B1666218) N-acyltransferase are known to catalyze such reactions. bohrium.com Another potential pathway involves the metabolic modification of other N-acyl amides; for instance, N-arachidonoyl glycine can be synthesized through the oxidation of anandamide (B1667382) (N-arachidonoyl-ethanolamine). bohrium.com

Given that this compound is synthesized from glutaric anhydride and n-butylamine, its formation represents the creation of an amide bond characteristic of all NAAAs. chemsrc.com In a biological context, its anabolism would likely involve enzyme-mediated conjugation of a butyl group (derived from butyric acid or a related short-chain fatty acid) and a five-carbon amino acid structure related to glutamic acid.

Regulation of Metabolism

Numerous studies on various N-acyl amino acids and other amino acid derivatives have demonstrated their significant impact on metabolic regulation, particularly in non-human and in-vitro models. These compounds act as signaling molecules that can modulate energy homeostasis, lipid metabolism, and glucose metabolism. nih.govresearchgate.netnih.gov

Several NAAAs have been identified as regulators of key metabolic functions:

N-oleoyl phenylalanine has been shown to regulate energy homeostasis. nih.gov

Long-chain N-acylated L-phenylalanines (e.g., N-palmitoyl, N-oleoyl) can act as uncouplers of mitochondrial respiration, which may contribute to the regulation of glucose homeostasis. frontiersin.org

Certain N-acyl amino acids, particularly those with medium-chain unsaturated fatty acyl groups, can directly stimulate mitochondrial respiration, leading to increased energy expenditure and improved glucose balance in mouse models. wikipedia.org

Other amino acid derivatives like taurine , betaine , and β-hydroxy-β-methylbutyrate (HMB) have shown beneficial effects on weight management and lipid profiles by inhibiting fat cell formation (adipogenesis), increasing fat breakdown (lipolysis), and improving glucose metabolism. researchgate.netnih.govrsc.org

The mechanisms through which NAAAs exert their effects often involve interaction with specific cellular receptors and enzymes. They are chemically related to endocannabinoids and are considered part of the expanded "endocannabinoidome." nih.gov As such, they can interact with various G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels to initiate signaling cascades that influence metabolic activity. wikipedia.orgbohrium.com For example, N-oleoyl-glutamine has been identified as a TRP channel antagonist. wikipedia.org The primary catabolic enzyme for many NAAAs is Fatty Acid Amide Hydrolase (FAAH), which breaks them down and terminates their signaling activity. nih.govbohrium.com

The table below summarizes the observed metabolic roles of several N-acyl amino acids based on in vitro and non-human model research.

N-Acyl Amino Acid (NAAA)Observed Metabolic/Anabolic RoleReference
N-oleoyl phenylalanineRegulates energy homeostasis. nih.gov
N-acyl alaninesExhibit antiproliferative effects in vitro. nih.gov
Long-chain N-acylated L-phenylalaninesAct as uncouplers of mitochondrial respiration; may regulate glucose homeostasis. frontiersin.org
N-oleoyl-glutamineFunctions as a Transient Receptor Potential (TRP) channel antagonist. wikipedia.org
N-arachidonoyl glycine (NAraGly)Interacts with multiple GPCRs (GPR18, GPR55, GPR92) involved in cell signaling. bohrium.com
Stearoyl derivates of tyrosine, serine, and threonineExert neuroprotection activity, which can be linked to metabolic health in neural tissues. nih.gov

The enzymes responsible for the synthesis and degradation of NAAAs are central to their role as metabolic regulators.

EnzymeFunctionSubstrate/Product ExampleReference
Fatty Acid Amide Hydrolase (FAAH)Degradation (Catabolism)Hydrolyzes various NAAAs, terminating their signal. nih.govbohrium.com
Glycine N-acyltransferaseSynthesis (Anabolism)Catalyzes the formation of N-acyl glycines. bohrium.com
Cytochrome cSynthesis (Anabolism)Can catalyze the synthesis of N-acyl glycines. bohrium.com
Peptidylglycine α-amidating monooxygenase (PAM)Metabolism/InactivationPotentially involved in the inactivation of N-acyl glycines. bohrium.com

Future Directions in Academic Research of 5 Butylamino 5 Oxopentanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern chemistry. For 5-(butylamino)-5-oxopentanoic acid, future research will likely pivot from traditional synthesis methods towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

One promising direction is the adoption of biocatalytic methods . The use of enzymes, such as lipases or engineered amide synthetases, offers a highly selective and efficient route to amide bond formation under mild reaction conditions. rsc.orgsemanticscholar.orgmorressier.comnih.govnih.gov These enzymatic processes can significantly reduce the generation of hazardous byproducts often associated with conventional coupling reagents. ucl.ac.uk Research in this area would involve screening for suitable enzymes, optimizing reaction parameters, and potentially immobilizing enzymes for continuous production.

Another key area of development is flow chemistry . researchgate.netacs.orgnih.govbenthamdirect.comthieme-connect.com Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of this compound in a flow system could involve the reaction of glutaric anhydride (B1165640) with n-butylamine, potentially using a solid-supported catalyst to simplify purification. This approach aligns with the principles of green chemistry by minimizing solvent usage and energy consumption. benthamdirect.com

Furthermore, the exploration of solvent-free or green solvent-based synthesis is anticipated. researchgate.netsemanticscholar.orgrsc.org Reactions conducted without a solvent or in bio-derived solvents like cyclopentyl methyl ether or γ-valerolactone can drastically reduce the environmental impact of the synthesis. nih.govbenthamdirect.com Research may focus on mechanochemical methods, such as ball milling, or the use of deep eutectic solvents as green reaction media.

Synthesis ApproachKey AdvantagesPotential Research Focus
BiocatalysisHigh selectivity, mild conditions, reduced waste rsc.orgsemanticscholar.orgmorressier.comnih.govnih.govEnzyme screening and engineering, process optimization
Flow ChemistryEnhanced control, improved safety and scalability researchgate.netacs.orgnih.govbenthamdirect.comthieme-connect.comReactor design, catalyst development, process intensification
Green Solvents/Solvent-FreeReduced environmental impact, simplified purification researchgate.netsemanticscholar.orgrsc.orgExploration of novel green solvents, mechanochemistry

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational studies will be instrumental in understanding its fundamental properties and predicting its interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a key area of focus. tandfonline.comresearchgate.netnih.govnih.govmdpi.com By developing mathematical models that correlate the structural features of this compound and its potential derivatives with their biological activities, researchers can predict the efficacy of new compounds before they are synthesized. This predictive capability can significantly streamline the drug discovery process by prioritizing the most promising candidates for experimental testing.

Molecular dynamics (MD) simulations will provide detailed insights into the conformational dynamics and intermolecular interactions of this compound. nih.govchemrxiv.orgnih.govyoutube.comacs.org These simulations can model how the molecule interacts with biological targets, such as enzymes or receptors, at an atomic level. Understanding these interactions is crucial for elucidating its mechanism of action and for designing derivatives with improved binding affinity and specificity.

Computational MethodApplication to this compoundResearch Goals
QSAR ModelingPredicting biological activity based on molecular structure tandfonline.comresearchgate.netnih.govnih.govmdpi.comGuiding the design of more potent derivatives, reducing the need for extensive screening
Molecular DynamicsSimulating interactions with biological targets, studying conformational changes nih.govchemrxiv.orgnih.govyoutube.comacs.orgElucidating mechanisms of action, informing rational drug design

Exploration of Derivatization for Enhanced Mechanistic Efficacy in Biological Systems

The strategic modification of a lead compound's chemical structure is a well-established approach to optimize its pharmacological properties. Future research on this compound will undoubtedly involve the systematic exploration of derivatization to enhance its efficacy in biological systems.

By introducing various functional groups at different positions on the molecule, researchers can modulate its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications can, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific biological targets. For instance, the introduction of aromatic or heterocyclic moieties could lead to new interactions with protein targets, potentially increasing potency or altering the mechanism of action.

A key focus will be on synthesizing a library of derivatives and evaluating their biological activity through in vitro and in vivo assays. This systematic approach, guided by the insights gained from computational modeling, will enable the identification of derivatives with superior therapeutic potential.

Integration into Emerging Fields of Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound, namely its carboxylic acid and amide functionalities, make it an attractive building block for the construction of novel supramolecular assemblies and functional nanomaterials.

In the realm of supramolecular chemistry , the ability of the molecule to form hydrogen bonds and engage in other non-covalent interactions could be exploited to create well-defined, self-assembled structures such as gels, liquid crystals, or molecular capsules. koreascience.krnih.govthno.orgpsu.edu These supramolecular systems could find applications in areas such as controlled release, sensing, and catalysis. Research in this area will focus on understanding and controlling the self-assembly process to generate materials with desired properties and functions.

The integration of this compound into nanomaterials represents another exciting frontier. The molecule could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots, to enhance their biocompatibility, stability, and targeting capabilities. nih.govmdpi.com For example, nanoparticles coated with this compound or its derivatives could be designed for targeted drug delivery to specific cells or tissues. Furthermore, the compound itself could serve as a precursor for the synthesis of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Emerging FieldPotential Application of this compoundResearch Objectives
Supramolecular ChemistryBuilding block for self-assembled materials (gels, liquid crystals) koreascience.krnih.govthno.orgpsu.eduControlling self-assembly to create functional materials
NanomaterialsSurface functionalization of nanoparticles, precursor for MOFs nih.govmdpi.comresearchgate.netnih.govDeveloping targeted drug delivery systems, creating novel porous materials

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Butylamino)-5-oxopentanoic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize carbodiimide-mediated coupling (e.g., EDCI/HOBt) between butylamine and 5-oxopentanoic acid derivatives. Alternatively, employ solid-phase peptide synthesis for regioselective amide bond formation .
  • Purity Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Characterize the final product via ¹H/¹³C NMR (e.g., δ 1.3–1.6 ppm for butyl chain protons) and LC-MS (expected [M+H]⁺ ~216.2) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Key Techniques :

  • NMR : Assign the butylamino moiety (δ 3.2–3.4 ppm for NH-CH₂) and carbonyl groups (δ 170–175 ppm in ¹³C).
  • FT-IR : Confirm amide I (1640–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches.
  • LC-MS/MS : Quantify impurities using MRM transitions (e.g., m/z 216→154 for fragmentation analysis).
  • HPLC : Use reversed-phase methods with UV detection at 210–220 nm .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Protocol :

  • Store lyophilized samples at –20°C in amber vials to prevent photodegradation. For aqueous solutions, test stability at pH 2–8 (4°C vs. 25°C) over 7–14 days using HPLC. Monitor degradation products (e.g., free butylamine via ninhydrin assay) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Approach :

  • Synthesize analogs with modified alkyl chains (e.g., propyl, pentyl) or substituted aromatic groups (e.g., chlorobenzoyl, trifluoromethyl).
  • Evaluate receptor binding affinity using in vitro assays (e.g., CCK-A/CCK-B receptor competition with [¹²⁵I]-CCK-8). Prioritize derivatives showing >50% inhibition at 10 µM for dose-response curves (IC₅₀ determination) .
  • Correlate logP values (calculated via HPLC) with membrane permeability using Caco-2 cell models .

Q. What experimental strategies resolve discrepancies in receptor binding data between in vitro and in vivo models?

  • Analysis :

  • In Vitro : Confirm receptor subtype selectivity (e.g., CCK-B vs. CCK-A) using transfected HEK293 cells.
  • In Vivo : Validate pharmacodynamic effects in perfused rat stomach models (e.g., inhibition of pentagastrin-induced acid secretion). Adjust dosing regimens to account for metabolic clearance (e.g., hepatic first-pass effects) .
  • Data Contradictions : Cross-validate purity (e.g., chiral HPLC for enantiomeric excess) and check for off-target interactions via kinome-wide profiling .

Q. How can advanced mass spectrometry techniques elucidate the metabolic fate of this compound?

  • Workflow :

  • Administer isotopically labeled compound (e.g., ¹³C-carboxyl group) in rodent models.
  • Collect plasma/urine samples and analyze via HRMS (Orbitrap or Q-TOF) to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid).
  • Use MS/MS fragmentation to identify hydroxylated or N-dealkylated products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.